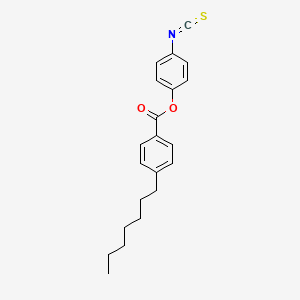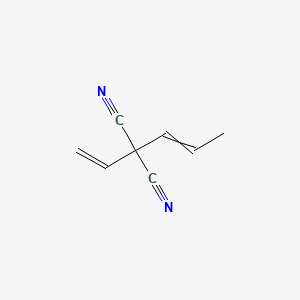![molecular formula C20H15AuCl2NP+ B14359137 [dichloro(cyano)methyl]-triphenylphosphanium;gold CAS No. 90142-79-3](/img/structure/B14359137.png)
[dichloro(cyano)methyl]-triphenylphosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[dichloro(cyano)methyl]-triphenylphosphanium;gold is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a dichloro(cyano)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(cyano)methyl]-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a dichloro(cyano)methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[dichloro(cyano)methyl]-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to yield gold nanoparticles or other reduced forms.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles.
Aplicaciones Científicas De Investigación
[dichloro(cyano)methyl]-triphenylphosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
Mecanismo De Acción
The mechanism by which [dichloro(cyano)methyl]-triphenylphosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. The gold atom can coordinate with different functional groups, facilitating catalytic reactions or interacting with biological molecules to exert therapeutic effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other gold-phosphine complexes, such as:
- [chloro(triphenylphosphine)gold]
- [bromo(triphenylphosphine)gold]
- [iodo(triphenylphosphine)gold]
Uniqueness
[dichloro(cyano)methyl]-triphenylphosphanium;gold is unique due to the presence of the dichloro(cyano)methyl group, which imparts distinct chemical properties and reactivity compared to other gold-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and medicinal chemistry.
Propiedades
Número CAS |
90142-79-3 |
|---|---|
Fórmula molecular |
C20H15AuCl2NP+ |
Peso molecular |
568.2 g/mol |
Nombre IUPAC |
[dichloro(cyano)methyl]-triphenylphosphanium;gold |
InChI |
InChI=1S/C20H15Cl2NP.Au/c21-20(22,16-23)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q+1; |
Clave InChI |
KXCZZRJXBCVJHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)(Cl)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


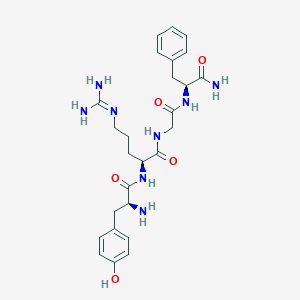
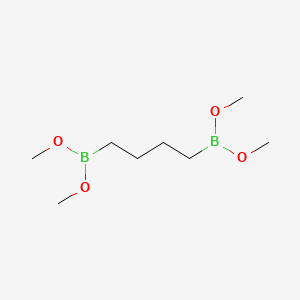

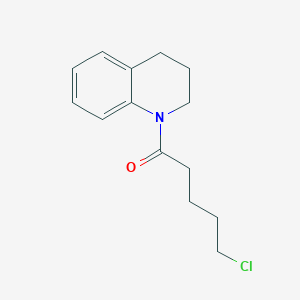
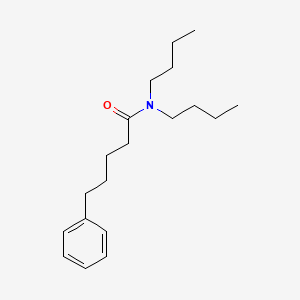


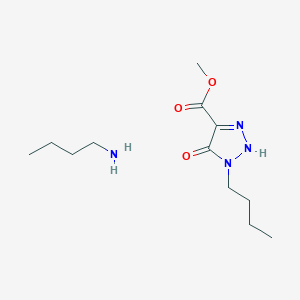

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
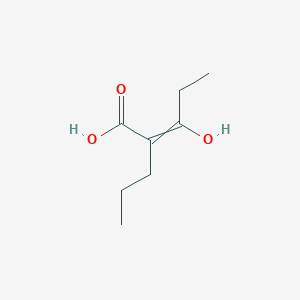
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
